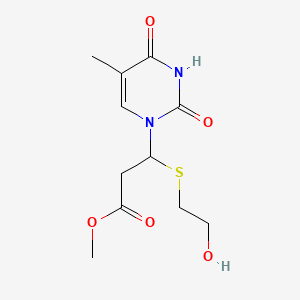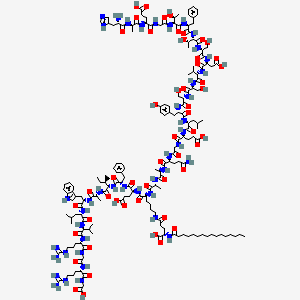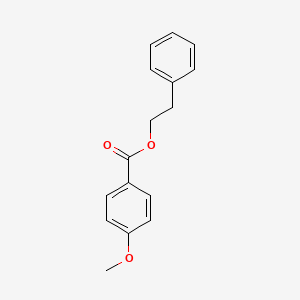
2-Phenylethyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethyl 4-methoxybenzoate is an organic compound that belongs to the ester class of chemicals. It is characterized by the presence of a phenylethyl group attached to a 4-methoxybenzoate moiety. This compound is known for its aromatic properties and is used in various applications due to its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2-phenylethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated nanohydroxyapatite, has also been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylethyl 4-methoxybenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of the ester bond in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Esterification: Typically involves carboxylic acids and alcohols with acid catalysts under reflux conditions.
Hydrolysis: Requires water and an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Reduction: Uses strong reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products Formed
Hydrolysis: Produces 4-methoxybenzoic acid and 2-phenylethanol.
Reduction: Yields 2-phenylethanol and methanol.
Aplicaciones Científicas De Investigación
2-Phenylethyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its aromatic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-Phenylethyl 4-methoxybenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 4-methoxybenzoic acid and 2-phenylethanol, which can then interact with biological pathways. The aromatic nature of the compound allows it to participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl benzoate
- 4-Methoxyphenyl benzoate
- 2-Phenylethyl benzoate
Uniqueness
2-Phenylethyl 4-methoxybenzoate is unique due to the presence of both a phenylethyl group and a 4-methoxybenzoate moiety. This combination imparts distinct aromatic properties and reactivity compared to similar compounds. The methoxy group enhances its solubility and reactivity in various chemical reactions .
Propiedades
Número CAS |
7465-97-6 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-phenylethyl 4-methoxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-7-14(8-10-15)16(17)19-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Clave InChI |
HDZJIIWNPNQKHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


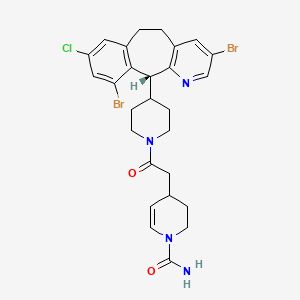
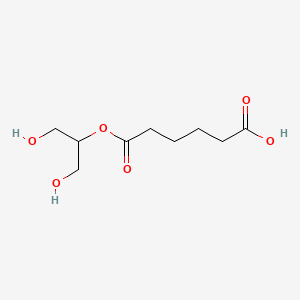
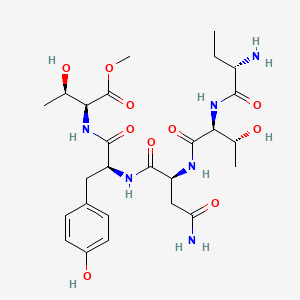
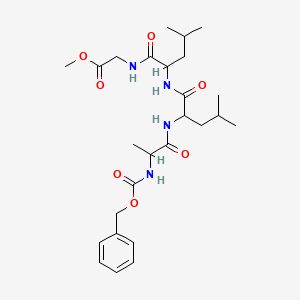
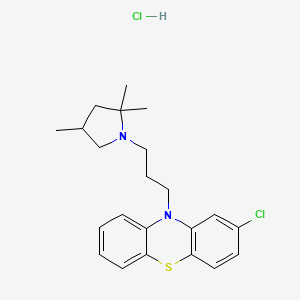
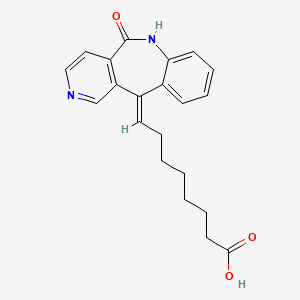
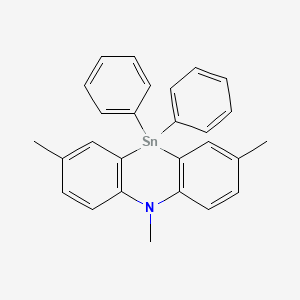
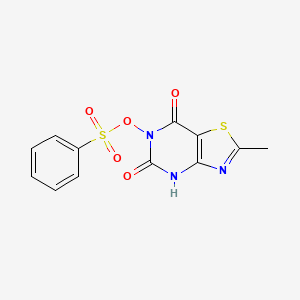
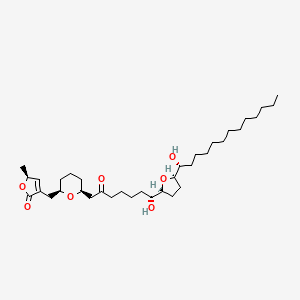
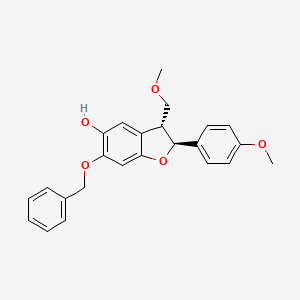
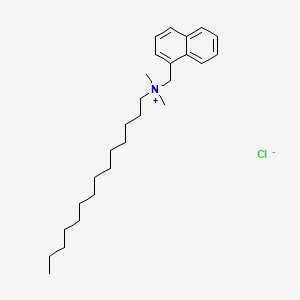
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12788086.png)
